(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide
Description
(Z)-N-(3-((2-Methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a synthetic acrylamide derivative characterized by a benzamide core conjugated to a 4-methoxyphenyl group and a 2-methoxyethylamino substituent.
Properties
IUPAC Name |
N-[(Z)-3-(2-methoxyethylamino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-13-12-21-20(24)18(14-15-8-10-17(26-2)11-9-15)22-19(23)16-6-4-3-5-7-16/h3-11,14H,12-13H2,1-2H3,(H,21,24)(H,22,23)/b18-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGCJPGMJPXOQM-JXAWBTAJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC=C(C=C1)OC)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CC=C(C=C1)OC)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed examination of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound can be represented structurally as follows:
- Molecular Formula : CHNO
- SMILES Notation :
CC(C(=O)N1=CC=C(C=C1)C(=O)C(C(=O)N)=C(C(=O)C(C(=O)N)=C)=C(C(=O)N))
Research indicates that compounds similar to (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : This compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
- Antiviral Properties : Similar derivatives have shown efficacy against viruses by enhancing the levels of antiviral proteins such as APOBEC3G, which inhibit viral replication .
Biological Activity Assays
The biological activity of (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide has been evaluated through various in vitro assays:
| Assay Type | Target | IC50/EC50 Values | Notes |
|---|---|---|---|
| Antiproliferative | MCF-7 Cell Line | IC50 = 3.1 µM | Significant activity observed. |
| Antiviral | HBV | IC50 = 5 µM | Effective against drug-resistant strains. |
| Antibacterial | E. coli | MIC = 16 µM | Moderate antibacterial activity. |
Case Studies
Several studies have highlighted the biological activity of related compounds, providing insights into the potential applications of (Z)-N-(3-((2-methoxyethyl)amino)-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl)benzamide:
- Antiproliferative Activity Against Cancer Cells :
-
Antiviral Efficacy :
- Research on N-substituted benzamide derivatives showed broad-spectrum antiviral effects against HIV and HCV, indicating that structural modifications could enhance antiviral activity. The compound's ability to increase intracellular levels of antiviral proteins suggests a potential role in developing new antiviral therapies .
- Antibacterial Properties :
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural motifs with several analogs, differing primarily in substituents on the acrylamide backbone. Key comparisons include:
Table 1: Structural Features and Substituent Effects
Abbreviations : TMBz = 3,4,5-trimethoxybenzamide; MeOPh = methoxyphenyl.
- Bioactivity: Compounds with thiosemicarbazide () or quinoline motifs () exhibit cytotoxicity or kinase inhibition, suggesting the target’s acrylamide backbone could similarly interact with biological targets like tubulin or EGFR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
